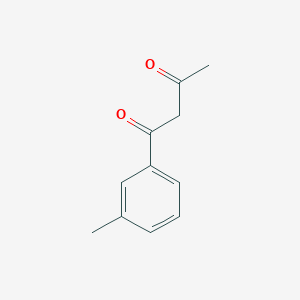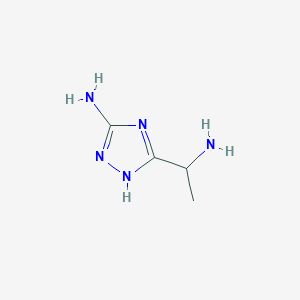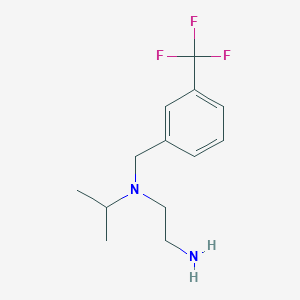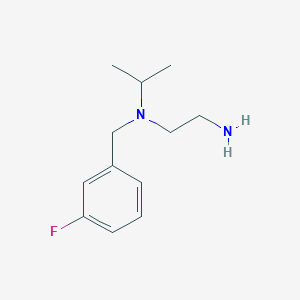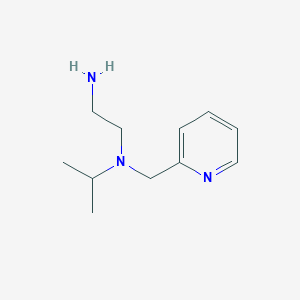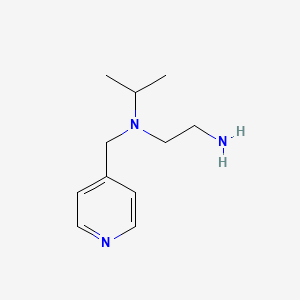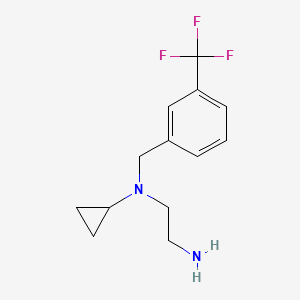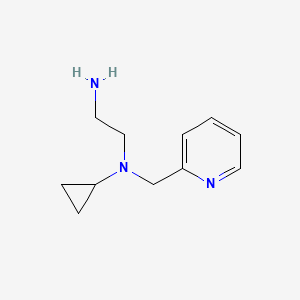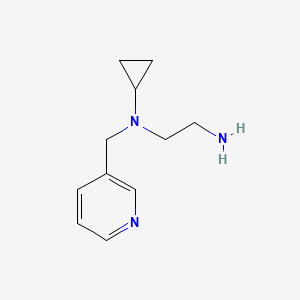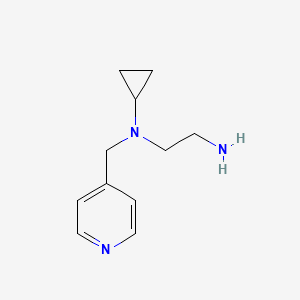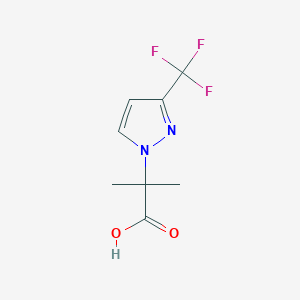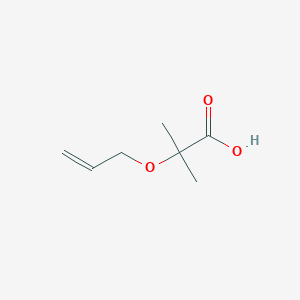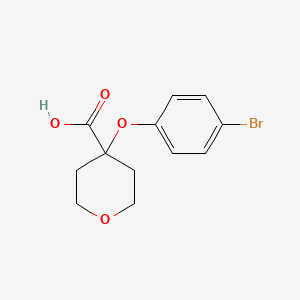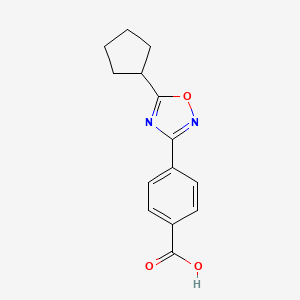
4-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)benzoic acid is a chemical compound characterized by its unique structure, which includes a cyclopentyl group attached to an oxadiazole ring, further connected to a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)benzoic acid typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method includes the cyclization of a hydrazine derivative with a carboxylic acid derivative under acidic conditions. The reaction conditions often require heating and the use of a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, temperature control, and purification techniques are optimized to achieve high yields and purity.
化学反应分析
Types of Reactions: 4-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be further oxidized to produce derivatives such as benzoic acid anhydride.
Reduction: Reduction reactions can be performed on the oxadiazole ring, leading to the formation of different reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentyl group or the benzoic acid moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.
Major Products Formed:
Oxidation: Benzoic acid anhydride, benzoic acid derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted cyclopentyl or benzoic acid derivatives.
科学研究应用
4-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)benzoic acid has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which 4-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)benzoic acid exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.
相似化合物的比较
4-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol
4-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
4-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)piperidine
Uniqueness: 4-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)benzoic acid stands out due to its specific structural features, which contribute to its unique reactivity and potential applications. Its combination of the cyclopentyl group, oxadiazole ring, and benzoic acid moiety provides a versatile platform for chemical modifications and biological interactions.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
属性
IUPAC Name |
4-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-14(18)11-7-5-9(6-8-11)12-15-13(19-16-12)10-3-1-2-4-10/h5-8,10H,1-4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMRHWGWXKCRKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NO2)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
